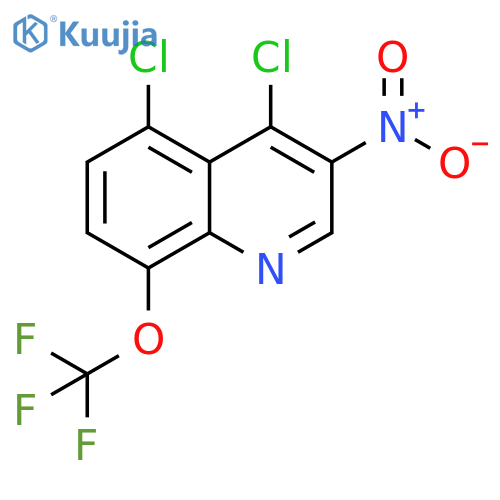Cas no 2138171-76-1 (Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-)

2138171-76-1 structure
商品名:Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-
CAS番号:2138171-76-1
MF:C10H3Cl2F3N2O3
メガワット:327.043630838394
CID:5269020
Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- 化学的及び物理的性質
名前と識別子
-
- Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-
-
- インチ: 1S/C10H3Cl2F3N2O3/c11-4-1-2-6(20-10(13,14)15)9-7(4)8(12)5(3-16-9)17(18)19/h1-3H
- InChIKey: XRSUWYNESZZSRR-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Cl)C=CC=2OC(F)(F)F)C(Cl)=C([N+]([O-])=O)C=1
Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361675-0.05g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 0.05g |
$948.0 | 2025-03-18 | |
| Enamine | EN300-361675-1.0g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 1.0g |
$1129.0 | 2025-03-18 | |
| Enamine | EN300-361675-0.25g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 0.25g |
$1038.0 | 2025-03-18 | |
| Enamine | EN300-361675-10.0g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 10.0g |
$4852.0 | 2025-03-18 | |
| Enamine | EN300-361675-0.5g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 0.5g |
$1084.0 | 2025-03-18 | |
| Enamine | EN300-361675-0.1g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 0.1g |
$993.0 | 2025-03-18 | |
| Enamine | EN300-361675-2.5g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 2.5g |
$2211.0 | 2025-03-18 | |
| Enamine | EN300-361675-5.0g |
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline |
2138171-76-1 | 95.0% | 5.0g |
$3273.0 | 2025-03-18 |
Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
2138171-76-1 (Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-) 関連製品
- 2279938-29-1(Alkyne-SS-COOH)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
